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Compound of Interest
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Get Quote

Executive Summary: The Precision of Stable
Isotopes
Retinol-13C3 represents the gold standard in non-radioactive metabolic tracing for Vitamin A

kinetics. Unlike deuterated tracers (

H), which suffer from potential isotope effects (C-D bond strength differences) and proton
exchange with solvent, the

C-carbon skeleton is metabolically robust and chemically identical to the native vitamin.

This guide details the mechanistic basis, experimental workflow, and analytical quantification of

Retinol-13C3. It focuses on its primary application: the Retinol Isotope Dilution (RID)

technique, which remains the only non-invasive method to quantitatively assess Total Body

Stores (TBS) of Vitamin A in hepatic stellate cells.

Chemical & Mechanistic Basis[1][2]
Structural Configuration
Retinol-13C3 (
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-C

H

O) is an all-trans-retinol isotopolog where three carbon atoms in the polyene chain are replaced
with the stable isotope

C.

Labeling Position: The label is typically introduced via

C

-acetone during the synthesis of the C18-tetraene ketone intermediate (extending the

-ionone ring).[1] This places the heavy carbons in the polyene chain, ensuring they are
retained during biological esterification and hydrolysis cycles.

Mass Shift:

Native Retinol (C

H

O): Monoisotopic Mass

286.23 Da.

Retinol-13C3: Mass

289.24 Da (+3.01 Da shift).

Analytical Target: In LC-MS/MS (APCI+), the dominant species is the dehydrated

carbocation

.

Native:

269

Tracer:
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Why 13C3? (The "Goldilocks" Tracer)
vs. Deuterium:

C eliminates the risk of "label loss" via proton exchange during acidic extraction or ionization.
It also avoids the kinetic isotope effect (KIE) where enzymes might process heavier
isotopomers at different rates.

vs. 13C10 or 13C4: While highly labeled analogs (like

C

) exist,

C

provides a sufficient mass shift (+3 Da) to clear the natural isotopic envelope of native retinol
(approx. 1.1% natural

C abundance) without the excessive cost of fully labeled polyenes.

The Retinoid Cycle: Metabolic Pathway
The utility of Retinol-13C3 relies on its equilibration with the body's endogenous pool. The

tracer follows this specific physiological route:

Ingestion & Hydrolysis: Retinyl esters are hydrolyzed to retinol in the intestinal lumen.

Absorption: Retinol enters the enterocyte, binds to CRBP-II, and is re-esterified by LRAT

(Lecithin:Retinol Acyltransferase).

Chylomicron Transport: Retinyl esters are packaged into chylomicrons and secreted into the

lymph.[2][3]

Hepatic Clearance: Chylomicron remnants are cleared by the liver.[3]

Storage vs. Secretion:
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Storage: Retinol is esterified and stored in Hepatic Stellate Cells (HSC).[4][3] This is the

"deep pool" the tracer must label.

Secretion: Retinol binds to RBP4 (Retinol Binding Protein 4) and Transthyretin (TTR) for

circulation.[4]

Visualization: The Tracer Pathway
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Caption: The metabolic journey of Retinol-13C3. The critical step for RID is the mixing of the

tracer within the Hepatic Stellate Cell storage pool, which requires an equilibration period of

14–21 days.

Experimental Protocol: Retinol Isotope Dilution
(RID)
Pre-Clinical/Clinical Workflow
This protocol describes the "Modified RID" method using LC-MS/MS.

Step 1: Baseline Sampling (Day 0)

Collect fasting serum (200 µL).
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Purpose: Determine background retinol levels and natural isotopic abundance (essential for

correcting the +3 Da signal).

Step 2: Tracer Administration (Day 0)

Dose: 1.0 µmol (approx. 0.3 mg) of Retinyl Acetate-13C3 dissolved in corn oil or soybean oil.

Administration: Direct oral dosing via positive displacement pipette or capsule.

Note: A fatty meal (e.g., milk, toast with butter) is recommended immediately after to

stimulate chylomicron formation.

Step 3: Equilibration Period (Day 14 - 21)

The subject returns to normal life. The tracer mixes with the liver stores.

Wait Time: 14 days is standard for adults; shorter times (3-5 days) are sometimes used for

kinetic modeling but are less accurate for total store estimation.

Step 4: Post-Dose Sampling (Day 14)

Collect fasting serum (200 µL).

Target: This sample contains the "diluted" tracer.

Sample Preparation (Extraction)
Denaturation: Mix 200 µL serum with 200 µL Ethanol (containing BHT antioxidant).

Extraction: Add 1.0 mL Hexane. Vortex vigorously for 2 minutes.

Separation: Centrifuge at 3000 x g for 5 minutes.

Drying: Transfer the upper organic layer (Hexane) to a new vial. Evaporate to dryness under

Nitrogen gas.

Reconstitution: Dissolve residue in 100 µL Methanol/Acetonitrile (mobile phase).
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Analytical Quantification (LC-MS/MS)
Instrumentation Parameters

Ionization: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode is preferred

over ESI for neutral retinoids.

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phase: Isocratic Methanol:Acetonitrile (85:15) + 0.1% Formic Acid.

MRM Transitions (Multiple Reaction Monitoring)
The quantification relies on the ratio of the tracer to the tracee (endogenous retinol).

Compound
Precursor Ion (

)

Product Ion
(Quantifier)

Note

Retinol (Native)
269.2 (

)
269.2

Monitor the

dehydrated cation

directly

Retinol-13C3
272.2 (

)
272.2 +3 Da shift

Note: Some methods monitor the fragmentation of 269 -> 213 (loss of side chain), but the

surviving carbocation intensity at 269/272 is often sufficient and more sensitive.

Calculation: The RID Equation
Total Body Stores (TBS) are calculated using the Furr-Olson equation modified for stable

isotopes:

Where:

TBS: Total Body Stores (mmol).[5]
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F: Factor for efficiency of storage (typically 0.5 to 0.9 depending on vitamin A status; 0.5 is

standard for low-to-adequate status).

Dose: Moles of tracer administered.

SA: Specific Activity (Ratio of Tracer : Tracee).

Data Interpretation & Kinetic Modeling[7]
Compartmental Analysis
For advanced research, a single data point (Day 14) is insufficient to understand flux.

Researchers use "Super-Subject" designs with serial sampling (e.g., 6h, 1d, 3d, 7d, 14d, 28d)

and fit the data to a 3-compartment model.

Visualization: 3-Compartment Model
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Caption: A standard 3-compartment model for Vitamin A kinetics. Retinol-13C3 enters Comp 1,

exchanges rapidly with Comp 2, and slowly equilibrates with the storage pool (Comp 3).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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